molecular formula C15H14Cl2O4S B4627668 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate

3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate

Cat. No. B4627668
M. Wt: 361.2 g/mol
InChI Key: GYCRSTUTPBKDBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves interactions of dimethylphenyl with chlorosulfonic acid, leading to sterically hindered organic molecules. These processes are crucial for understanding the synthesis pathways of such complex molecules (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate" has been characterized by X-ray diffraction, revealing triclinic and monoclinic crystals. These findings offer deep insights into the molecular architecture and intermolecular interactions within these compounds (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to "3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate" include methanolysis and electrochemical reduction, which highlight their reactivity and potential for forming various derivatives through nucleophilic substitution and reduction processes (Shashidhar et al., 1997).

Physical Properties Analysis

The physical properties of related compounds are extensively influenced by their molecular structure, exhibiting different melting points, solubilities, and crystalline forms. These properties are fundamental for the application and handling of such compounds in various scientific fields.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are pivotal for understanding the behavior of "3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate" in chemical reactions. Studies on similar compounds provide insights into their electrophilic and nucleophilic reaction sites, guiding synthetic applications (Shashidhar et al., 1997).

Scientific Research Applications

Phase-Transfer Catalysis

A study explored the catalytic activities of various sodium arenesulfonates, including methoxylated derivatives, in azo coupling reactions. These reactions are crucial for dye synthesis and organic transformations, demonstrating the importance of methoxyl and sulfonyl groups in enhancing catalytic efficiency and reaction selectivity (Iwamoto et al., 1993).

Electrochemical Reduction

Research on the electrochemical reduction of methoxychlor, a compound structurally related to methoxybenzenesulfonates, highlights the reductive cleavage of carbon-chlorine bonds. This study provides insights into the environmental remediation of chlorinated organic pollutants and the recovery of less harmful products (McGuire & Peters, 2016).

Catalytic Applications in Organic Synthesis

Investigations into the catalytic reduction of methoxychlor using nickel(I) salen complexes underscore the potential of methoxybenzenesulfonates in facilitating electron transfer and catalyzing organic reductions. This study emphasizes the role of methoxyl groups in modifying catalytic activity and selectivity (McGuire et al., 2016).

Nonlinear Optical Materials

The development of stilbazolium salts with methoxylated benzenesulfonate groups for second-order nonlinear optics illustrates the application in creating materials with enhanced electro-optic and photonic properties. These compounds are valuable for developing advanced optical technologies, including lasers and modulators (Yin et al., 2012).

Environmental Remediation

A study on the use of a low-cost biosorbent for pesticide removal from wastewater demonstrates the significance of sulfonate groups in adsorbing and removing hazardous chemicals. This research contributes to the development of sustainable and cost-effective methods for water purification and environmental protection (Boudesocque et al., 2008).

properties

IUPAC Name

(3,5-dimethylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-9-4-10(2)6-11(5-9)21-22(18,19)15-8-12(16)14(20-3)7-13(15)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCRSTUTPBKDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate
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3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate
Reactant of Route 6
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3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate

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